4-羟基-4'-硝基芪

描述

Hydrolysis Mechanism and Kinetics

The hydrolysis of substituted α-nitrostilbenes, including 4-nitrostilbene, has been studied to understand the kinetics and mechanism involved in the process. The research indicates a four-step mechanism that involves nucleophilic addition, carbon protonation, and other intermediate steps. The study provides estimates of intrinsic rate constants and transition-state imbalances, which are crucial for understanding the reaction pathway and the stability of the intermediates formed during the hydrolysis of 4-nitrostilbene .

Photoreduction in Polar Media

Photoreduction of trans-4-nitrostilbene has been investigated in the presence of various amines in polar solvents. The study reveals that the quenching of the triplet states of nitrostilbenes by tertiary aliphatic amines leads to the formation of radical anions and their conjugate acids. These findings are significant as they shed light on the photophysical behavior of 4-nitrostilbene and its derivatives, which is essential for applications in photochemistry and the design of light-responsive materials .

Fluorescence Properties

The fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been explored in different solvents. The study demonstrates how solvent polarity and the ability to form hydrogen bonds affect the fluorescence quantum yield of these compounds. This research is particularly relevant for the development of fluorescent materials and for understanding the excited-state behavior of 4-nitrostilbene derivatives in various environments .

Triplet Reactivity and Photoproducts

The reactivity of the triplet-excited state of trans-4-hydroxy-4'-nitrostilbene has been characterized through photochemical experiments. The production of singlet molecular oxygen and the isomerization from trans to cis forms are among the major photoprocesses observed. The effects of solvent polarity on these processes have been detailed, providing insights into the photostability and reactivity of 4-nitrostilbene derivatives under light exposure .

Synthesis and Characterization of MONS

A new organic nonlinear optical material, 4-methoxy 4-nitrostilbene (MONS), has been synthesized and characterized. The study includes the growth of single crystals, structural analysis through X-ray diffraction, and various spectroscopic techniques to confirm the presence of functional groups. The optical properties, thermal stability, and mechanical strength of MONS have been evaluated, highlighting its potential for nonlinear optical applications. The second harmonic generation (SHG) efficiency of MONS is notably higher than that of the well-known KDP crystal, making it a promising candidate for future research and technological development .

Formation of Fluorescent Derivatives

The formation of fluorescent derivatives from compounds with a 4-hydroxyphenethylamine structure has been studied. The reaction involves hydrazine and nitrous acid, leading to derivatives that exhibit stable fluorescence in alkaline solutions. This research is relevant for the synthesis of fluorescent markers and probes based on the 4-nitrostilbene scaffold, which can be used in various analytical and diagnostic applications .

科学研究应用

4-羟基-4'-硝基芪表现出独特荧光特性,受溶剂极性和氢键影响。它的荧光量子产率在不能形成强氢键的溶剂中发生变化,表明在基于溶剂的荧光研究中具有潜在用途 (Megyesi et al., 2010).

4-羟基-4'-硝基芪的衍生物,如 N-羟基-4-乙酰氨基芪,已被确定为大鼠中的致癌物,并显示出抑制 Walker 256 肿瘤生长的作用,表明其与癌症研究相关 (Andersen et al., 1964).

4-羟基-4'-硝基芪衍生物已被用作荧光分子转子来检测柴油掺假,为燃料质量监测提供了一种实用应用 (Bell et al., 2018).

在无金属催化还原的研究中,4-羟基-4'-硝基芪衍生物已被用作催化剂,突显了它们在绿色化学和环境应用中的潜力 (Kong et al., 2013).

该化合物因其与各种胺的光还原特性而受到研究,表明在光化学应用中具有潜在用途 (Görner, 2002).

对包括 4-羟基-4'-硝基芪在内的 4-硝基芪衍生物的遗传毒性研究显示了在评估诱变和致癌风险方面的潜在应用 (Hooberman et al., 1994).

该化合物的非线性光学特性使其适用于开发光学材料和器件 (Li et al., 2002).

它在合成含有二氧基硝基芪用于非线性光学应用的聚氨酯中的应用表明了其在先进材料科学中的潜力 (Lee & Kim, 2000).

安全和危害

属性

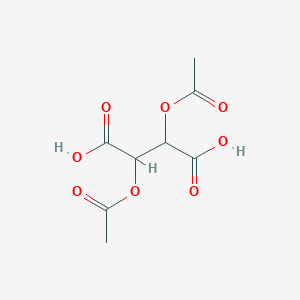

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-4'-nitrostilbene | |

CAS RN |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

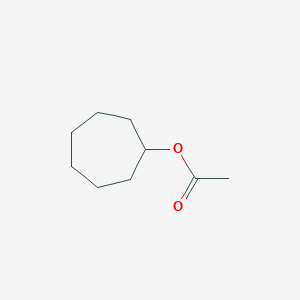

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)